An In-Depth Technical Guide to 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride for Advanced Research Applications
An In-Depth Technical Guide to 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (CAS No. 42815-81-6), a versatile heterocyclic compound with significant potential in biomedical research and drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications as a fluorometric labeling reagent and a scaffold for therapeutic agents. Furthermore, this guide offers detailed, field-proven methodologies for its application in advanced biological techniques such as immunofluorescence and Western blotting. Finally, a thorough discussion of its potential mechanisms of action, particularly in oncology, and essential safety and handling protocols are presented. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.
Introduction: Unveiling a Multifunctional Benzimidazole Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride, a derivative of this important class of compounds, has emerged as a molecule of interest for both its utility as a research tool and its potential as a building block for novel therapeutics. Its structure, featuring two amino groups and a hydroxyl functionality, imparts unique chemical reactivity and potential for biological interactions.[2]
Primarily recognized for its role as a fluorometric labeling reagent, 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride reacts with aldehydes to form highly fluorescent derivatives.[2] This property makes it a valuable tool for the sensitive detection and visualization of biomolecules in a variety of assays. Beyond its application as a labeling agent, its structural similarity to other biologically active benzimidazoles suggests potential for its investigation in drug discovery programs, particularly in the development of anticancer agents.[3] This guide aims to provide a comprehensive technical resource for researchers, covering the fundamental properties, synthesis, applications, and safety considerations of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is essential for its effective use in research.
| Property | Value | Source(s) |
| CAS Number | 42815-81-6 | [4] |
| Molecular Formula | C₇H₁₀Cl₂N₄O | [4] |
| Molecular Weight | 237.08 g/mol | [4] |
| Appearance | Light brown powder | [2] |
| Solubility | Soluble in water and Dimethyl Sulfoxide (DMSO) | [5] |
| Storage | Store solid at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [5] |
Synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
The synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a multi-step process that begins with the nitration of benzimidazolone, followed by reduction of the nitro groups to amino groups, and finally, conversion to the dihydrochloride salt. The following protocol is a synthesis of the free base, 5,6-diaminobenzimidazolone-2, based on established patent literature, followed by a standard hydrochlorination procedure.[3][4]
Diagram of the Synthesis Workflow
Caption: Synthetic route to 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride.
Part 1: Synthesis of 5,6-Diaminobenzimidazolone-2 (Free Base)
Step 1: Nitration of Benzimidazolone [3]
-
In a well-ventilated fume hood, dissolve benzimidazolone in 1,2-dichloroethane (mass ratio of 1:3 to 1:10).
-
Slowly add fuming nitric acid (molar ratio of benzimidazolone to nitric acid of 1:2.2 to 1:2.6).
-
Add phosphorus pentoxide (1-10% of the mass of benzimidazolone) as a catalyst.
-
Heat the reaction mixture to 50-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture, filter, and wash the solid to obtain 5,6-dinitrobenzimidazolone-2.
Step 2: Reduction of 5,6-Dinitrobenzimidazolone-2 [3][4]
-
In a reaction vessel, heat a mixture of water, hydrochloric acid, and iron powder to 50-100°C. The molar ratio of 5,6-dinitrobenzimidazolone-2 to hydrochloric acid to iron powder should be approximately 1:2.4:8.[3]
-
Add the 5,6-dinitrobenzimidazolone-2 in portions to the heated mixture.
-
Maintain the reaction temperature and stir for 1-5 hours.[3]
-
Filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate to induce crystallization of the product, 5,6-diaminobenzimidazolone-2.
-
Collect the solid by filtration and wash with cold water.
Part 2: Conversion to Dihydrochloride Salt
-
Suspend the synthesized 5,6-diaminobenzimidazolone-2 in ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (e.g., prepared by bubbling HCl gas through cold ethanol or by careful addition of acetyl chloride to cold ethanol) with stirring until the pH is acidic.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete salt formation.
-
Collect the precipitated 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the final product under vacuum.
Applications in Research and Drug Development
Fluorometric Labeling Reagent
The primary application of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is as a fluorometric labeling reagent. It reacts with aldehydes, which can be introduced into biomolecules, to form highly fluorescent and stable derivatives.[2] This property is particularly useful in techniques such as:
-
Immunofluorescence: For the visualization of proteins in cells and tissues.
-
Western Blotting: For the detection and quantification of proteins on a membrane.
-
Glycoconjugate Labeling: For the study of the structure and function of carbohydrates.
Experimental Protocol: Immunofluorescence Staining of Aldehydes in Fixed Cells
This protocol provides a general framework for using an aldehyde-reactive probe like 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride for immunofluorescence. Optimization may be required for specific cell types and experimental conditions.
Caption: Workflow for immunofluorescence staining using an aldehyde-reactive probe.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
-
DMSO or water for stock solution
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Probe Incubation:
-
Prepare a fresh working solution of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride in PBS (the optimal concentration should be determined empirically, typically in the low micromolar range).
-
Incubate the cells with the probe solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the fluorophore and the nuclear counterstain.
-
Experimental Protocol: Fluorescent Total Protein Staining for Western Blotting
This protocol describes the use of an aldehyde-reactive fluorescent dye for total protein staining on a Western blot membrane, which can be used for normalization of the target protein signal.
Caption: Workflow for fluorescent total protein staining in Western blotting.
Materials:
-
PVDF membrane with transferred proteins
-
Deionized water
-
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
-
Staining buffer (e.g., PBS or TBS)
-
Fluorescent imaging system
Procedure:
-
Post-Transfer Wash:
-
After transferring proteins from the SDS-PAGE gel to the PVDF membrane, briefly wash the membrane with deionized water.
-
-
Staining:
-
Prepare a working solution of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride in the staining buffer. The optimal concentration should be determined empirically.
-
Incubate the membrane in the staining solution for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Wash the membrane with the staining buffer or water to remove excess stain and reduce background fluorescence.
-
-
Imaging:
-
Image the membrane using a fluorescent imaging system with the appropriate excitation and emission filters.
-
-
Immunodetection:
-
The membrane can then be destained (if necessary and if the staining is reversible) or directly proceed to the blocking and immunodetection steps for the target protein of interest.
-
-
Normalization:
-
Quantify the total protein signal in each lane and use this value to normalize the signal of the target protein.
-
Potential as a Scaffold in Drug Discovery
The benzimidazole core is a well-established pharmacophore in numerous approved drugs.[1] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including:
-
Anticancer Activity: By mechanisms such as DNA alkylation, inhibition of topoisomerase, and modulation of key signaling pathways.[3]
-
Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several antimicrobial and antiviral agents.
-
Antioxidant Properties: Some benzimidazole derivatives have been shown to possess antioxidant capabilities.[2]
The presence of reactive amino and hydroxyl groups on 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride makes it an attractive starting material for the synthesis of a library of more complex molecules for screening in drug discovery programs.
Mechanism of Action in Oncology (Potential)
While specific studies on the anticancer mechanism of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride are limited, the extensive research on other benzimidazole derivatives provides a strong basis for postulating its potential modes of action.
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzimidazole ring allows it to intercalate between the base pairs of DNA, potentially leading to the inhibition of DNA replication and transcription. Furthermore, many benzimidazole derivatives are known to inhibit topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication and are key targets for cancer chemotherapy.[3]
Modulation of Cancer-Related Signaling Pathways
Benzimidazole derivatives have been shown to modulate the activity of several key signaling pathways that are often dysregulated in cancer. These include:
-
EGFR and HER2 Inhibition: Some benzimidazole compounds can inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are important drivers of cell proliferation and survival in many cancers.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its inhibition is a major focus of cancer drug development. Benzimidazole derivatives have been reported to interfere with this pathway.
Diagram of Potential Anticancer Mechanisms of Benzimidazole Derivatives
Caption: Potential anticancer mechanisms of action for benzimidazole-based compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store the solid compound at -20°C in a tightly sealed container.[5] Stock solutions should be aliquoted and stored at -20°C to prevent degradation from repeated freeze-thaw cycles.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a valuable and versatile compound for researchers in the life sciences. Its utility as a fluorescent labeling reagent provides a sensitive and reliable method for the detection and visualization of biomolecules. Furthermore, its benzimidazole core presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers to effectively utilize this compound in their studies and to inspire further investigation into its full potential.
References
- Preparation method for 5,6-diaminobenzimidazolone-2.
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery . PubMed. [Link]
- Preparation method for 5,6-diamino benzimidazolone-2.
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine . PubMed Central. [Link]
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A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies . JoVE. [Link]
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The Gold Standard for Western Blot Normalization: Total Protein Staining . LI-COR Biosciences. [Link]
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Tunable fluorescent probes for detecting aldehydes in living systems . PubMed Central. [Link]
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Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery . IDEALS. [Link]
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Tailored chemical reactivity probes for systemic imaging of aldehydes in fibroproliferative diseases . bioRxiv. [Link]
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A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells . MDPI. [Link]
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Fluorescent probes for imaging formaldehyde in biological systems . PubMed Central. [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk . PubMed. [Link]
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Thermal stability of new biologic active copper(II) complexes with 5,6-dimethylbenzimidazole . ResearchGate. [Link]
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